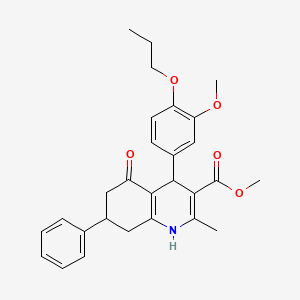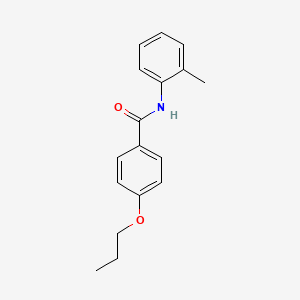
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine, commonly known as DPPD, is an organic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DPPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
DPPD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also chelate metal ions and prevent their involvement in oxidative reactions. DPPD has been shown to have a higher antioxidant activity than other commonly used antioxidants such as BHA and BHT.
Biochemical and Physiological Effects
DPPD has been shown to have a protective effect against oxidative stress in various biological systems, including liver, kidney, and brain. It has also been shown to have anti-inflammatory and anti-cancer properties. DPPD has been used in the food industry as a preservative to prevent lipid oxidation and rancidity.
Avantages Et Limitations Des Expériences En Laboratoire
DPPD has several advantages as a research tool, including its high antioxidant activity, stability, and low toxicity. However, its insolubility in water can limit its use in aqueous systems. DPPD can also interfere with some analytical methods, such as HPLC, due to its UV absorption properties.
Orientations Futures
There are several potential future directions for research on DPPD. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a UV stabilizer in the development of new materials and products. Further research is also needed to explore the mechanisms of action and potential side effects of DPPD in different biological systems.
Méthodes De Synthèse
DPPD can be synthesized through a multi-step process starting from 2,6-diaminopyridine. The first step involves the nitration of 2,6-diaminopyridine with nitric acid to produce 2,6-dinitro-4-pyridineamine. The second step involves the reaction of 2,6-dinitro-4-pyridineamine with 2-pyridinecarboxaldehyde to produce DPPD.
Applications De Recherche Scientifique
DPPD has been extensively used in scientific research as an antioxidant, radical scavenger, and UV stabilizer. It has been shown to have protective effects against oxidative stress and free radical damage in various biological systems. DPPD has also been used as a stabilizer in polymers and plastics to prevent degradation caused by UV radiation.
Propriétés
IUPAC Name |
3,5-dinitro-2-N,6-N-dipyridin-2-ylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O4/c23-21(24)10-9-11(22(25)26)15(19-13-6-2-4-8-17-13)20-14(10)18-12-5-1-3-7-16-12/h1-9H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENEARBFRCEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C(=N2)NC3=CC=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5004685.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5004687.png)
![4-allyl-1-{2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5004700.png)
![(2-aminoethyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine](/img/structure/B5004708.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)